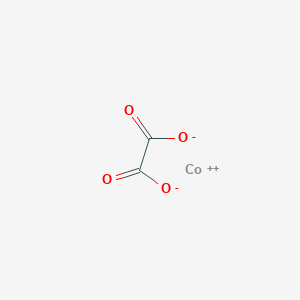
4-phenyl-1H-pyrrole-3-carboxylic Acid
概要
説明
4-Phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and has a molecular weight of 187.2 .
Molecular Structure Analysis
The molecular structure of 4-phenyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring bound to a phenyl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
4-Phenyl-1H-pyrrole-3-carboxylic acid is a solid substance . It has a molecular weight of 187.2 . More detailed physical and chemical properties would require specific experimental data .科学的研究の応用
Pharmaceutical Applications
The pyrrole subunit, which is a part of the 4-phenyl-1H-pyrrole-3-carboxylic Acid, has diverse applications in therapeutically active compounds . These include fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anticancer Properties
The 4-phenyl-1H-pyrrole-3-carboxylic Acid has shown potential in the biomedical field due to its antitumor activities. This makes it a promising compound for several biomedical applications.
Antiviral and Antibacterial Activities
The 4-phenyl-1H-pyrrole-3-carboxylic Acid also exhibits antiviral and antibacterial activities. This makes it a valuable compound in the development of new drugs and treatments.
Material Science Applications
In material science, 4-phenyl-1H-pyrrole-3-carboxylic Acid can be used in the synthesis of polymeric materials. It can also be used as a material for the preparation of optical sensors.
Synthesis of Cholecystokinin Antagonists
Pyrrole-3-carboxylic acid, a part of the 4-phenyl-1H-pyrrole-3-carboxylic Acid, is useful for the synthesis of cholecystokinin antagonists . These are drugs that block the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein.
Synthesis of Benzopyran Antihypertensives
Pyrrole-3-carboxylic acid is also used for the synthesis of benzopyran antihypertensives . These are drugs used to treat high blood pressure.
Synthesis of Azepinediones
Pyrrole-3-carboxylic acid is utilized for the preparation of azepinediones . These are compounds with potential therapeutic applications.
Preparation of Modified Electrodes
Pyrrole-3-carboxylic acid is used for the preparation of a poly (pyrrole-3-carboxylic acid) modified pencil graphite electrode . This modified electrode can be used in the determination of serotonin (SER) in blood serum and urine samples .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
Pyrrole derivatives have been known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives have been implicated in a variety of biological processes, suggesting that they may affect multiple pathways .
特性
IUPAC Name |
4-phenyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUZUSKFWENMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364015 | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-1H-pyrrole-3-carboxylic Acid | |
CAS RN |
132040-12-1 | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide in pharmaceutical synthesis?
A: This compound serves as a crucial intermediate in the synthesis of Atorvastatin Calcium [, , , , ]. Atorvastatin Calcium is a widely prescribed medication classified as an HMG-CoA reductase inhibitor, commonly used to manage hyperlipidemia and hypercholesterolemia [].
Q2: What innovative synthetic approaches have been explored for producing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide?
A: Recent research has focused on developing improved synthetic processes for this important intermediate. One notable approach utilizes methyl cyanoacetate as the starting material, transforming it into the target compound through a series of eight or fewer steps [, ]. This method also yields other valuable intermediates useful in the overall synthesis.
Q3: Beyond the synthesis using methyl cyanoacetate, are there other reported methods for preparing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide?
A: Yes, alternative synthetic routes have been explored. One such method involves the reaction of a compound structurally similar to the target molecule with a transition metal catalyst, a hydrogen source, and a base []. This reaction yields an intermediate which is then further modified in subsequent steps to arrive at the final compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)









